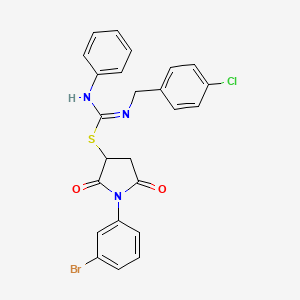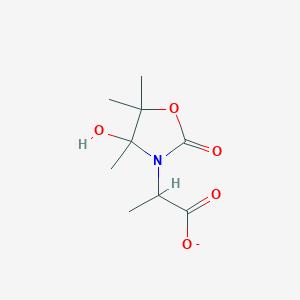
1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl N-(4-chlorobenzyl)-N'-phenylcarbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. The process may start with the bromination of phenyl compounds, followed by the introduction of the chlorobenzyl group through nucleophilic substitution. The formation of the imine and subsequent thiolation are critical steps in the synthesis. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imine or other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules and potential therapeutic effects. It could serve as a lead compound in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may offer potential as a therapeutic agent for various diseases. Research may focus on its efficacy, safety, and mechanism of action in treating specific conditions.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
作用机制
The mechanism of action of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives with bromine, chlorine, and sulfur-containing functional groups. Examples might be:
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
- 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE
Uniqueness
The uniqueness of 1-(3-BROMOPHENYL)-3-{[(4-CHLOROBENZYL)AMINOMETHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C24H19BrClN3O2S |
|---|---|
分子量 |
528.8 g/mol |
IUPAC 名称 |
[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H19BrClN3O2S/c25-17-5-4-8-20(13-17)29-22(30)14-21(23(29)31)32-24(28-19-6-2-1-3-7-19)27-15-16-9-11-18(26)12-10-16/h1-13,21H,14-15H2,(H,27,28) |
InChI 键 |
QBSBSCDEDXUALE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14949165.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
![8-(4-chlorophenyl)-4-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14949181.png)
![3-[N'-(3H-Indol-3-ylmethylene)-hydrazino]-5-methyl-[1,2,4]triazol-4-ylamine](/img/structure/B14949184.png)
![6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949197.png)
![6-[(1-naphthylmethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14949199.png)
![N-(4-methylpyridin-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949202.png)
![5-methyl-2-(pentafluorophenyl)-4-[(Z)-(pentylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14949204.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B14949211.png)

![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
